molecular formula C15H21NO5S2 B2556679 Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 2034307-32-7

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate

Cat. No.: B2556679
CAS No.: 2034307-32-7
M. Wt: 359.46
InChI Key: HXDULTQBJBBBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring followed by the introduction of the thiophene group and the ester functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
  • 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Uniqueness

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is unique due to its specific structural features, such as the combination of a thiazepane ring and a thiophene substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

ethyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-2-21-15(18)6-5-14(17)16-8-7-13(12-4-3-10-22-12)23(19,20)11-9-16/h3-4,10,13H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDULTQBJBBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.